

Spectroscopic Profile of 2-Fluorobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluorobenzamide

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluorobenzamide**, a compound of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols and a logical workflow diagram to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses of **2-Fluorobenzamide**.

Table 1: ^1H NMR Spectroscopic Data of 2-Fluorobenzamide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.15 - 7.30	m	2H	Ar-H
7.45 - 7.60	m	1H	Ar-H
7.70 (broad s)	s	1H	-NH
7.95 (broad s)	s	1H	-NH
8.05 - 8.15	m	1H	Ar-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 2-Fluorobenzamide[1]

Chemical Shift (ppm)	Assignment
115.8 (d, J = 21.0 Hz)	C3
121.2 (d, J = 11.0 Hz)	C1
124.7 (d, J = 3.0 Hz)	C5
130.0 (d, J = 2.0 Hz)	C4
133.5 (d, J = 9.0 Hz)	C6
160.0 (d, J = 248.0 Hz)	C2
165.5	C=O

Solvent: Not specified in the available data, but likely a common NMR solvent such as CDCl₃ or DMSO-d₆.

Table 3: FT-IR Spectroscopic Data of 2-Fluorobenzamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435	Strong	N-H Stretch (asymmetric)
3180	Strong	N-H Stretch (symmetric)
1660	Strong	C=O Stretch (Amide I)
1620	Medium	N-H Bend (Amide II)
1580	Medium	C=C Aromatic Ring Stretch
1480	Medium	C=C Aromatic Ring Stretch
1290	Strong	C-N Stretch
760	Strong	C-H Aromatic Bend (ortho-disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (EI-MS) Data of 2-Fluorobenzamide[2]

m/z	Relative Intensity (%)	Assignment
139	65	[M] ⁺ (Molecular Ion)
123	100	[M-NH ₂] ⁺
95	40	[M-NH ₂ -CO] ⁺ or [C ₆ H ₄ F] ⁺
75	20	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **2-Fluorobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-Fluorobenzamide** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm).

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[\[1\]](#)[\[2\]](#)

- Approximately 1-2 mg of finely ground **2-Fluorobenzamide** was mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[\[1\]](#)

- The mixture was thoroughly ground to ensure a homogenous sample.
- A portion of the mixture was transferred to a pellet-pressing die.
- The die was placed in a hydraulic press and a pressure of 8-10 metric tons was applied for several minutes to form a thin, transparent pellet.

Instrumentation: The FT-IR spectrum was recorded using a standard FT-IR spectrometer.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of solid **2-Fluorobenzamide** was introduced directly into the ion source using a direct insertion probe. The sample was heated to induce volatilization.

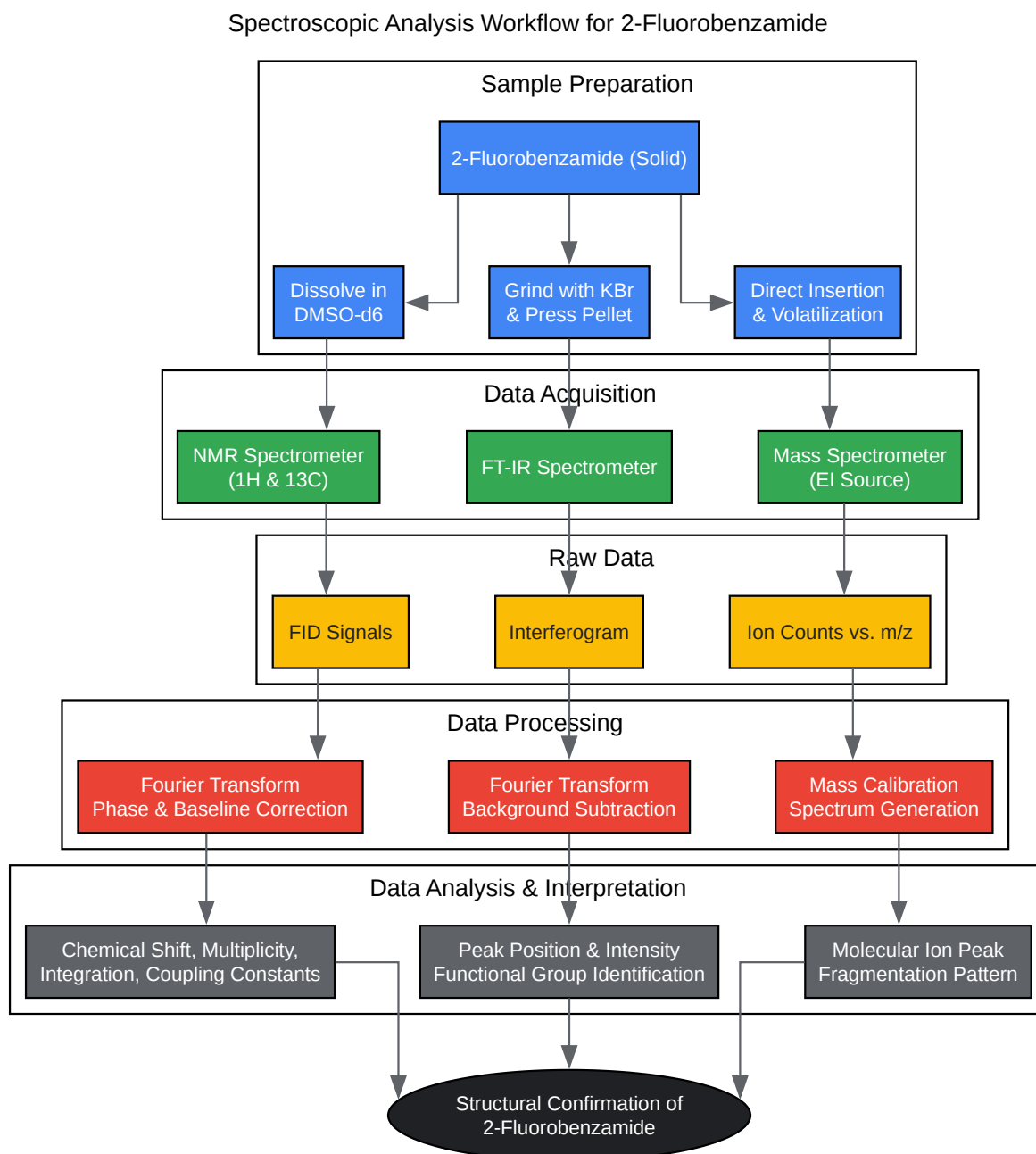
Instrumentation: A mass spectrometer equipped with an electron ionization source was used for the analysis.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Scan Speed: 1 scan/second
- Ion Source Temperature: 200 $^{\circ}\text{C}$

Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the spectroscopic analysis of **2-Fluorobenzamide**.



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Spectroscopic Analysis Workflow

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References

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